![molecular formula C22H12ClF3N2O4 B2412229 N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 341966-31-2](/img/structure/B2412229.png)
N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure Analysis : Studies have delved into the chemical structure and properties of similar compounds. For instance, the work by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, including analysis of tautomeric structures and hydrogen bonding, contributes to understanding the chemical behavior of such compounds, which could be similar to the compound (Quiroga et al., 1999).
Synthesis and SAR Studies : Meurer et al. (2005) conducted studies on the synthesis and structure-activity relationship of 5,6-diarylpyridines, which provides insights into the synthetic pathways and biological activity potentials of related compounds (Meurer et al., 2005).
Molecular Interaction Analysis : Shim et al. (2002) explored the molecular interaction of a similar compound with cannabinoid receptors, providing a basis for understanding the interaction mechanisms of N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide with biological receptors (Shim et al., 2002).
Pharmacological Potential : Yan et al. (2010) discussed the discovery of a novel cannabinoid-1 receptor inverse agonist for the treatment of obesity, suggesting a potential avenue for the pharmacological application of similar compounds (Yan et al., 2010).
Antioxidant Properties : The study by Bekircan et al. (2008) on the synthesis and antioxidant properties of some new triazole derivatives, including compounds with structural similarities, provides insights into the potential antioxidant applications of N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide (Bekircan et al., 2008).
Propriétés
IUPAC Name |
N-[6-(3-chlorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O4/c23-14-5-2-6-15(10-14)28-8-7-18-16(20(28)30)11-17(21(31)32-18)27-19(29)12-3-1-4-13(9-12)22(24,25)26/h1-11H,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESIRRJSFVOKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=CN(C3=O)C4=CC(=CC=C4)Cl)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)
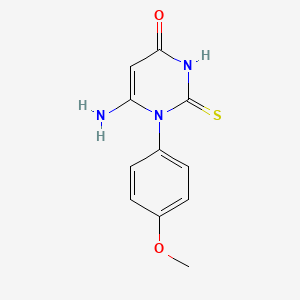
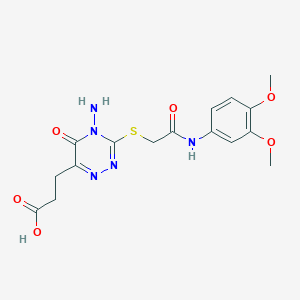

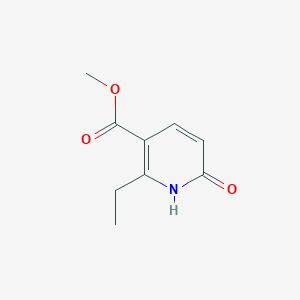
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

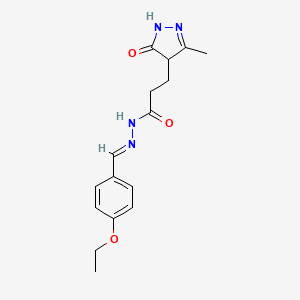
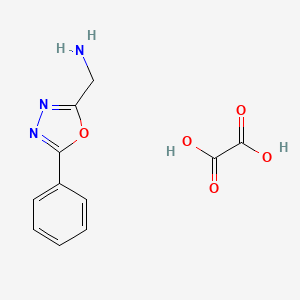
![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)
![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2412169.png)